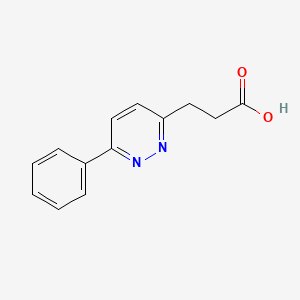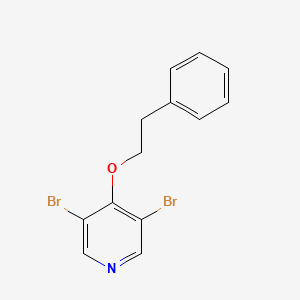
3,5-Dibromo-4-(2-phenylethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-(2-phenylethoxy)pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring, and a 2-phenylethoxy group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide (LDA) and subsequent reaction with electrophiles to yield the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, to introduce the 2-phenylethoxy group .
Industrial Production Methods
Industrial production methods for 3,5-Dibromo-4-(2-phenylethoxy)pyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(2-phenylethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation of the bromopyridine ring.
Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by reaction with electrophiles can yield 4-alkyl-3,5-dibromopyridines .
Scientific Research Applications
3,5-Dibromo-4-(2-phenylethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(2-phenylethoxy)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridine: A closely related compound with similar reactivity and applications.
2,4-Dibromopyridine: Another bromopyridine derivative with different substitution patterns and properties.
Uniqueness
3,5-Dibromo-4-(2-phenylethoxy)pyridine is unique due to the presence of the 2-phenylethoxy group, which can impart specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C13H11Br2NO |
|---|---|
Molecular Weight |
357.04 g/mol |
IUPAC Name |
3,5-dibromo-4-(2-phenylethoxy)pyridine |
InChI |
InChI=1S/C13H11Br2NO/c14-11-8-16-9-12(15)13(11)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI Key |
QQIYYWQNQIXVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=NC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
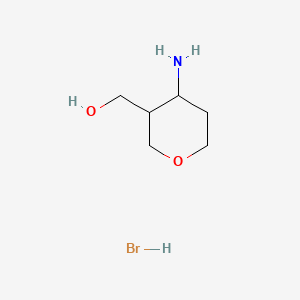
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
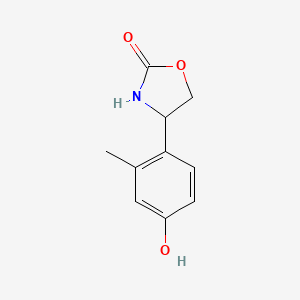

![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
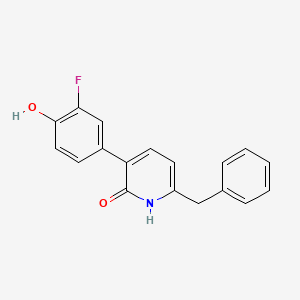
![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
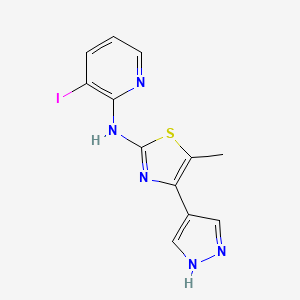
![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)
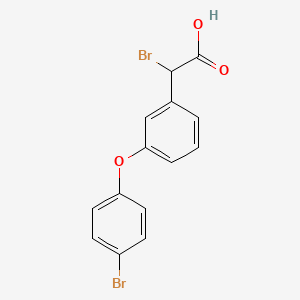
![Tert-butyl 2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B13887094.png)
